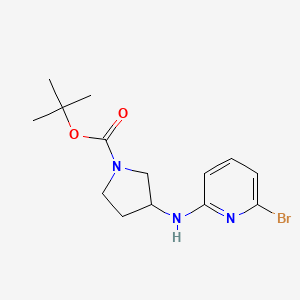

tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate

Description

This molecule features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 6-bromopyridin-2-yl amino moiety. Such derivatives are typically intermediates in pharmaceutical synthesis, leveraging the bromine atom for cross-coupling reactions and the carbamate group for nitrogen protection.

Properties

IUPAC Name |

tert-butyl 3-[(6-bromopyridin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-7-10(9-18)16-12-6-4-5-11(15)17-12/h4-6,10H,7-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXJYAJLURBCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 6-bromopyridin-2-amine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical and physical properties.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl group and the pyrrolidine ring play crucial roles in binding to these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Halogenation Patterns

- 6-Bromo vs. Multi-Halogenated Pyridines :

- The target compound’s 6-bromo substituent contrasts with derivatives like tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (), which has bromine at position 5 and a dimethoxymethyl group at position 3. Multi-halogenation (e.g., 6-chloro-5-iodo in ) enhances electrophilicity but complicates regioselective reactions.

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate () introduces chlorine at position 2, increasing steric hindrance and altering reactivity in Suzuki-Miyaura couplings.

Heterocyclic Systems

- Pyridine vs. Triazolo-Pyridine :

Protecting Groups

- Carbamates vs. Silyl Ethers :

- The tert-butyl carbamate group in the target compound contrasts with tert-butyldimethylsilyl (TBS) ethers in derivatives like 5-bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (). TBS groups offer superior stability under basic conditions but require harsher deprotection (e.g., fluoride ions).

Physicochemical Properties

Key Observations :

- The triazolo-pyridine derivative () has a higher molecular weight (367.24 vs.

- The low pKa (1.81) of the triazolo compound suggests strong acidity, likely from the triazole nitrogen, which impacts solubility and formulation.

- Halogenated derivatives (e.g., ) command higher prices ($400/g) due to synthetic challenges in regioselective halogenation.

Biological Activity

tert-Butyl 3-((6-bromopyridin-2-yl)amino)pyrrolidine-1-carboxylate (CAS Number: 1289388-24-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly in the context of medicinal chemistry.

Molecular Formula : C14H20BrN3O2

Molecular Weight : 342.23 g/mol

Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a bromopyridine moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of pyrrolidine derivatives with bromopyridine intermediates. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free methods to enhance efficiency.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Apoptosis induction |

| Compound B | A549 | 3.8 | Cell cycle arrest |

| This compound | HeLa | TBD | TBD |

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that related compounds can mitigate neuronal damage in models of neurodegenerative diseases. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry assessed the anticancer potential of pyrrolidine derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with a detailed SAR (structure-activity relationship) analysis highlighting the importance of the bromine substituent on the pyridine ring for enhanced activity .

- Neuroprotective Study : In an experimental model of Alzheimer's disease, a derivative of this compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated mice. The study suggested that the compound's ability to modulate inflammatory responses in the brain contributed to its protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.